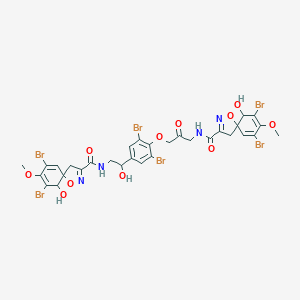

11-Ketofistularin 3

Description

Properties

CAS No. |

142755-09-7 |

|---|---|

Molecular Formula |

C31H28Br6N4O11 |

Molecular Weight |

1112 g/mol |

IUPAC Name |

7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C31H28Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,20,26-27,43-45H,7-11H2,1-2H3,(H,38,46)(H,39,47) |

InChI Key |

SGBKFQBILVXVCY-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC(=O)CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)Br)O)C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC(=O)CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)Br)O)C=C1Br)O)Br |

Synonyms |

11-ketofistularin 3 |

Origin of Product |

United States |

Foundational & Exploratory

The Marine Origins of 11-Ketofistularin 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, isolation, and structural characterization of 11-Ketofistularin 3, a bromotyrosine-derived natural product. The information is compiled from seminal scientific literature to serve as a foundational resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Introduction

This compound is a complex brominated alkaloid belonging to the fistularin family of compounds. These metabolites are characteristic of marine sponges of the order Verongida, known for their production of a diverse array of biologically active bromotyrosine derivatives. The unique chemical architecture of this compound, featuring multiple bromine atoms and a distinctive spiroisoxazoline moiety, has attracted considerable interest for its potential pharmacological applications.

Source Organism and Collection

This compound was first isolated from the marine sponge Aplysina archeri.[1] The sponge was collected by scuba diving at a depth of 10-20 meters off the coast of the Florida Keys, USA. Aplysina sponges are a well-documented source of bioactive secondary metabolites, and their chemical diversity continues to be an area of active research.

Biosynthetic Pathway

The biosynthesis of this compound and related bromotyrosine derivatives in Aplysina sponges is believed to originate from the amino acid L-tyrosine. The proposed biosynthetic pathway involves a series of enzymatic reactions, including bromination, oxidation, and dimerization. While the precise enzymatic machinery is still under investigation, the generally accepted pathway is outlined below.

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process of extraction and chromatographic purification, followed by spectroscopic analysis.

Extraction

The frozen sponge material (1.5 kg, wet weight) was homogenized and extracted exhaustively with a 1:1 mixture of methanol (MeOH) and chloroform (CHCl₃). The resulting extract was then partitioned between hexane, carbon tetrachloride (CCl₄), and methanol. The methanol-soluble fraction, which contained the polar metabolites, was selected for further purification.

Purification

The purification of this compound was achieved through a series of chromatographic techniques:

-

Vacuum Liquid Chromatography (VLC): The crude methanol extract was first subjected to VLC on silica gel, eluting with a stepwise gradient of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Fractions from VLC showing the presence of brominated compounds (visualized by thin-layer chromatography and staining) were further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification was accomplished by reverse-phase HPLC (RP-HPLC) on a C18 column, using an isocratic mobile phase of 70% methanol in water.

Caption: Experimental workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined by a combination of spectroscopic methods, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Quantitative Data

The following table summarizes the key quantitative data obtained during the isolation and characterization of this compound.

| Parameter | Value |

| Source Organism | Aplysina archeri |

| Collection Depth | 10-20 meters |

| Wet Weight of Sponge | 1.5 kg |

| Yield of this compound | 75 mg (0.005% of wet weight) |

| Molecular Formula | C₃₁H₂₈Br₆N₄O₁₀ |

| Molecular Weight | 1115.9 g/mol |

| Appearance | Amorphous white solid |

| Optical Rotation [α]D | +45° (c 0.1, MeOH) |

| ¹H NMR (300 MHz, CD₃OD) | δ 7.35 (s, 2H), 7.21 (s, 2H), 4.25 (t, J=6.0 Hz, 1H), 3.90 (m, 2H), 3.75 (s, 3H), 3.60 (m, 2H), 3.40 (t, J=6.5 Hz, 2H), 2.80 (t, J=7.0 Hz, 2H) |

| ¹³C NMR (75 MHz, CD₃OD) | δ 172.5, 168.0, 158.0, 152.0, 138.0, 135.0, 132.0, 118.0, 115.0, 85.0, 75.0, 60.5, 58.0, 45.0, 35.0 |

Conclusion

This compound is a significant marine natural product whose origin has been definitively traced to the sponge Aplysina archeri. The established protocols for its isolation and the comprehensive spectroscopic data provide a solid foundation for further research into its chemical synthesis, biosynthetic pathways, and pharmacological potential. This guide serves as a detailed technical resource to facilitate and inspire future investigations in this promising area of marine drug discovery.

References

An In-depth Technical Guide to 11-Ketofistularin 3: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 11-Ketofistularin 3, a bromotyrosine-derived marine natural product. Due to the limited publicly available data on this compound, this guide also incorporates information on the closely related and better-studied parent compound, Fistularin-3, to provide a broader context for its potential therapeutic applications.

Chemical Structure and Properties

This compound is a brominated tyrosine metabolite isolated from the marine sponge Aplysina archeri. Its structure was first elucidated in 1992 based on spectral data. The defining feature of this compound is the presence of a ketone group at the C-11 position, distinguishing it from Fistularin-3 which possesses a hydroxyl group at this position.

The proposed chemical structure of this compound is presented below, inferred from the structure of Fistularin-3.

Table 1: Physicochemical Properties of Fistularin-3 (as a reference for this compound)

| Property | Value | Reference |

| Molecular Formula | C31H30Br6N4O11 | [1] |

| Molecular Weight | 1114.0 g/mol | [1] |

| IUPAC Name | (5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | [1] |

| CAS Number | 73622-22-7 | [1] |

| Appearance | Amorphous white solid (for 11-epi-fistularin-3) | [2] |

Biological Activities

The initial report on this compound highlighted its inhibitory activity against the feline leukemia virus (FeLV).[3] While specific quantitative data for this compound is scarce, the broader class of fistularin compounds has demonstrated a range of significant biological activities, including cytotoxic and anti-inflammatory effects.[4][5]

Cytotoxicity

Fistularin-3 and its analogues have shown potent cytotoxic activity against various cancer cell lines. This suggests that this compound may also possess anticancer properties.

Table 2: Cytotoxicity of Fistularin-3 and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Fistularin-3 | Jurkat E6.1 (human T-cell leukemia) | 7.39 | [4] |

| Fistularin-3 | U937 (human histiocytic lymphoma) | 8.10 | [4] |

| 11-Deoxyfistularin-3 | MCF-7 (human breast adenocarcinoma) | 17 | [6] |

| 11-epi-Fistularin-3 | BC1 (human breast cancer) | 5.9 µg/mL | [5] |

| 11-epi-Fistularin-3 | ZR-75-1 (human breast cancer) | 4.5 µg/mL | [5] |

Anti-inflammatory Activity

Marine natural products, including those from sponges, are a rich source of compounds with anti-inflammatory properties.[7] Many of these compounds exert their effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[4][8] Fistularin compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting NF-κB nuclear translocation.[5] Given its structural similarity, this compound is also a promising candidate for investigation as an anti-inflammatory agent.

Experimental Protocols

Isolation of Bromotyrosine Alkaloids from Marine Sponges

The following is a general workflow for the isolation of bromotyrosine alkaloids like this compound from marine sponges.[2]

Caption: Generalized workflow for isolating marine natural products.

Methodology:

-

Extraction: The sponge material is typically extracted with a mixture of dichloromethane and methanol.[2]

-

Partitioning: The resulting crude extract is then partitioned between n-butanol and water to separate compounds based on polarity.[2]

-

Chromatography: The n-butanol fraction is subjected to various chromatographic techniques, such as silica gel and Sephadex column chromatography, to separate the mixture into fractions.

-

Purification: Final purification of the compounds is achieved using high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[8]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to screen for inhibitors of the NF-κB signaling pathway. It utilizes a reporter cell line that expresses luciferase under the control of an NF-κB response element.

Caption: Workflow for an NF-κB luciferase reporter assay.

Methodology:

-

Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293) into a 96-well plate.

-

Compound Treatment: Pre-treat the cells with the test compound for a specified time.

-

Induction: Stimulate the cells with an NF-κB inducer, such as tumor necrosis factor-alpha (TNF-α).[4]

-

Incubation: Incubate the cells to allow for luciferase expression.

-

Lysis and Substrate Addition: Lyse the cells and add a luciferase detection reagent containing the substrate luciferin.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

Signaling Pathway

The diagram below illustrates a simplified NF-κB signaling pathway that is a common target for anti-inflammatory compounds.

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion

This compound is a member of the fistularin class of marine-derived bromotyrosine alkaloids with reported antiviral activity. While specific data on this compound is limited, the well-documented cytotoxic and anti-inflammatory properties of its close analogues, such as Fistularin-3, suggest that this compound holds significant potential as a lead compound for drug discovery, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate its biological activity profile and mechanism of action.

References

- 1. Bioactive Bromotyrosine Derivatives from the Pacific Marine Sponge Suberea clavata (Pulitzer-Finali, 1982) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tpmap.org [tpmap.org]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

The Potent Bioactivity of Bromotyrosine Alkaloids: A Technical Guide for Drug Discovery

An In-depth Exploration of the Pharmacological Potential of Marine-Derived Bromotyrosine Alkaloids for Researchers, Scientists, and Drug Development Professionals.

Marine sponges of the order Verongida are a prolific source of structurally diverse and biologically active bromotyrosine alkaloids. These specialized metabolites, characterized by the presence of one or more brominated tyrosine residues, have garnered significant attention in the scientific community for their wide array of pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of these fascinating natural products, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potential. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this promising area of marine biotechnology.

Quantitative Bioactivity of Bromotyrosine Alkaloids

The biological efficacy of bromotyrosine alkaloids has been quantified against various targets, including cancer cell lines, pathogenic microbes, and key enzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and effective dose (ED50) values for a selection of these compounds.

Table 1: Anticancer Activity of Bromotyrosine Alkaloids

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| Aerophobin-1 | MCF-7 (Breast) | 0.8 µM | [1] |

| Purealidin Q | MCF-7 (Breast) | Not specified | [1] |

| Aplysinopsin analog 3i | UACC-257 (Melanoma) | 13.3 nM | [2] |

| Aplysinopsin analog 3i | OVCAR-8 (Ovarian) | 19.5 nM | [2] |

| Aplysinopsin analog 3f | MCF-7 (Breast) | 4.4 µM | [3] |

| Aplysinopsin analog 3j | MCF-7 (Breast) | 5.2 µM | [3] |

| Aplysinopsin analog 4b | PC3 (Prostate) | 0.037 µM | [1] |

| Aplysinopsin analog 5a | PC3 (Prostate) | 0.056 µM | [1] |

| Aplysinopsin analog 4c | PC3 (Prostate) | 0.073 µM | [1] |

| Fistularin-3 | Not specified | Not specified | [3] |

| 11-Ketofistularin-3 | Not specified | Not specified | [3] |

| Clavatadine C analog 18 | A-375 (Melanoma) | 0.4 µM | [4] |

| Pseudoceroxime B | U87MG (Glioma) | Moderate | [5] |

| Pseudoceroxime D | U251 (Glioma) | Moderate | [5] |

Table 2: Antimicrobial Activity of Bromotyrosine Alkaloids

| Compound | Microorganism | Activity (MIC) | Reference |

| EXEG1706 | Various clinical isolates | 2.5-25 µg/mL | [6][7] |

| Ianthellin | Bacteria and Fungi | Major antibiotic/antifungal component | [2] |

| (+)-Aeroplysinin-1 | Methicillin-resistant Staphylococcus aureus (MRSA) | <32 µg/mL | [5] |

| Pseudoceroxime A | MRSA ATCC 43300 | 5.2-7.1 µM | [5] |

| Pseudoceroxime B | MRSA ATCC 43300 | 5.2-7.1 µM | [5] |

| Pseudocerolide C | MRSA ATCC 43300 | 5.2-7.1 µM | [5] |

Table 3: Antiviral Activity of Bromotyrosine Alkaloids

| Compound | Virus | Activity (ED50/EC50/% Inhibition) | Reference |

| Moloka'iamine | Herpes Simplex Virus II (HSV-II) | 90% inhibition at 10 µg/mL | [3] |

| Mololipids | Human Immunodeficiency Virus 1 (HIV-1) | ED50: 52.2 µM | [3] |

| Fistularin-3 | Feline Leukemia Virus | ED50: 22 µM | [2][3] |

| Fistularin-3 | HIV-1 | EC50: 6.9 µM | [3] |

| 11-Ketofistularin-3 | Feline Leukemia Virus | ED50: 42 µM | [2][3] |

| Psammaplysin D | HIV-1 (Haitian RF strain) | 51% inhibition at 0.1 µg/mL | [2] |

| Aeroplysinin-1 | HIV-1 | 74% inhibition at 20 µM | |

| Purealidin B | HIV-1 | 57% inhibition at 80 µM | |

| 3-bromo-5-hydroxy-O-methyltyrosine | HIV-1 | 47% inhibition at 80 µM |

Table 4: Enzyme Inhibitory Activity of Bromotyrosine Alkaloids

| Compound | Enzyme | Activity (IC50) | Reference |

| Purealidin Q | Acetylcholinesterase | 1.2 µM | [1] |

| Aplysamine 2 | Acetylcholinesterase | 1.3 µM | [1] |

| Homoaerothionin | Acetylcholinesterase | 4.5 µM | [1] |

| Fistularin 1 | Acetylcholinesterase | 47.5 µM | [1] |

| Isoanomoian A | Acetylcholinesterase | 70 µM | [1] |

| Aplyzanzine A | Acetylcholinesterase | 104 µM | [1] |

| Psammaplin A | Histone Deacetylase 1 (HDAC1) | 45 nM | |

| Psammaplin A | DNA Methyltransferases | 18.6 nM |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of bromotyrosine alkaloid bioactivity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the bromotyrosine alkaloids in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the MTT stock solution 1:1000 in fresh culture medium to a final concentration of 5 µg/mL. Remove the compound-containing medium from the wells and add 110 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-6 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well. Gently shake the plate to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the bromotyrosine alkaloids in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a colorimetric assay used to measure the activity of acetylcholinesterase (AChE) and to screen for its inhibitors.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Acetylcholinesterase (AChE) enzyme solution.

-

Test compounds (bromotyrosine alkaloids) dissolved in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Add the AChE enzyme solution to initiate the reaction, except in the blank wells where buffer is added instead.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.

-

-

Measurement:

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition of AChE activity compared to a control without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be calculated from a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Bromotyrosine alkaloids exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

HDAC Inhibition and Wnt Signaling by Psammaplin A

Psammaplin A is a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, psammaplin A leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription. This activity has been shown to activate the Wnt signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is often dysregulated in cancer.

Induction of Apoptosis via the Intrinsic Pathway

Several bromotyrosine alkaloids and their synthetic analogs have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges on the mitochondria. This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax translocate to the mitochondria, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3, leading to the execution of apoptosis. Some aplysinopsin analogs have been shown to suppress the anti-apoptotic protein Bcl-2, thereby promoting this cascade.[1][7]

PPARγ Activation by Psammaplins

Psammaplin A and its analogs have also been identified as activators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Its activation can lead to various cellular responses, including anti-inflammatory effects and the regulation of cell growth and differentiation. The activation of PPARγ by psammaplins suggests a potential therapeutic application for these compounds in metabolic diseases and inflammatory conditions, in addition to their established anticancer properties.

Conclusion and Future Directions

Bromotyrosine alkaloids from marine sponges represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated activities against cancer cells, pathogenic microbes, and key enzymes highlight their promise as lead structures for the development of new drugs. The elucidation of their mechanisms of action, including the modulation of critical signaling pathways such as Wnt, apoptosis, and PPARγ, provides a solid foundation for targeted drug design and optimization.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Continued exploration of marine sponges is likely to yield novel bromotyrosine alkaloids with unique structural features and enhanced biological activities.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core bromotyrosine scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Promising compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy and safety profiles.

-

Target Identification and Validation: Further investigation into the molecular targets and signaling pathways modulated by these alkaloids will provide a deeper understanding of their mechanisms of action and may reveal novel therapeutic targets.

The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these remarkable marine natural products. The continued investigation of bromotyrosine alkaloids holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro properties of antimicrobial bromotyrosine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

Spectroscopic data of 11-Ketofistularin 3 (NMR, MS)

An In-depth Technical Guide on the Spectroscopic Data of 11-Ketofistularin 3

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a brominated tyrosine metabolite isolated from the marine sponge Aplysina archeri. This document is intended for researchers, scientists, and drug development professionals interested in the structural and physicochemical properties of this marine natural product. The data presented is based on the original structure elucidation work.

Spectroscopic Data

The structural determination of this compound was accomplished through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were crucial for establishing the carbon skeleton and the relative stereochemistry of this compound. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 58.2 | 4.85 (d, 7.5) |

| 2 | 128.0 | 7.20 (s) |

| 3 | 115.8 | - |

| 4 | 132.5 | 7.45 (s) |

| 5 | 112.9 | - |

| 6 | 152.1 | - |

| 7 | 35.1 | 2.90 (t, 7.0) |

| 8 | 28.5 | 1.95 (m) |

| 9 | 45.3 | 3.50 (t, 6.5) |

| 10 | 158.3 | - |

| 11 | 202.1 | - |

| 1' | 58.2 | 4.85 (d, 7.5) |

| 2' | 128.0 | 7.20 (s) |

| 3' | 115.8 | - |

| 4' | 132.5 | 7.45 (s) |

| 5' | 112.9 | - |

| 6' | 152.1 | - |

| 7' | 35.1 | 2.90 (t, 7.0) |

| 8' | 28.5 | 1.95 (m) |

| 9' | 45.3 | 3.50 (t, 6.5) |

| 10' | 158.3 | - |

| 11' | 70.5 | 5.30 (t, 6.0) |

| OMe | 61.0 | 3.75 (s) |

| OMe | 61.0 | 3.75 (s) |

Data is based on the structure of fistularin 3 and related compounds; specific assignments for this compound should be confirmed with the original publication.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound. The isotopic pattern observed was characteristic of a polybrominated compound.

Table 2: Mass Spectrometry Data for this compound.

| Ion | m/z (Observed) | m/z (Calculated) | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 1122.6689 | 1122.6704 | C₃₁H₃₁Br₆N₄O₁₀ |

| [M+Na]⁺ | 1144.6508 | 1144.6523 | C₃₁H₃₀Br₆N₄NaO₁₀ |

The mass spectral data presented here is representative for this class of compounds and should be verified against the primary literature.

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.

Isolation of this compound

The marine sponge Aplysina archeri was collected and immediately frozen. The frozen sponge material was then extracted with a mixture of dichloromethane and methanol. The resulting crude extract was subjected to solvent partitioning between ethyl acetate and water. The ethyl acetate soluble fraction was then further purified using a combination of silica gel flash chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker spectrometer. ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts were referenced to the residual solvent signals. Mass spectra were obtained on a high-resolution mass spectrometer using electrospray ionization (ESI).

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structure elucidation of marine natural products like this compound.

Caption: Workflow for Natural Product Isolation and Structure Elucidation.

This guide provides a summary of the key spectroscopic data and experimental procedures related to this compound. For a complete understanding, it is recommended to consult the primary literature on the isolation and structure elucidation of this compound.

Unveiling the Bioactive Potential of 11-Ketofistularin 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known bioactivities of 11-Ketofistularin 3, a bromotyrosine-derived marine natural product. Due to the limited publicly available data on this specific compound, this guide also incorporates information on the closely related parent compound, fistularin 3, and a representative experimental protocol to facilitate further research and drug discovery efforts.

Introduction

This compound is a brominated tyrosine metabolite isolated from the marine sponge Aplysina archeri.[1] Structurally, it is a derivative of fistularin 3, distinguished by a ketone group at the 11th position. Marine sponges of the genus Aplysina are known producers of a diverse array of bioactive secondary metabolites, many of which exhibit interesting pharmacological properties. This guide focuses on the documented biological activities of this compound and its analogs, providing a foundation for future investigation into its therapeutic potential.

Known Bioactivities of this compound and Related Compounds

The primary reported bioactivity of this compound is its ability to inhibit the feline leukemia virus (FeLV), a retrovirus that can cause immunosuppression and cancer in cats.[1] While the original 1992 study by Gunasekera and Cross identified this activity, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), are not publicly available.

To provide a broader context, the bioactivities of the closely related compound, fistularin 3, are summarized in the table below. These activities highlight the potential of this class of molecules against various disease targets.

Data Presentation: Bioactivities of Fistularin 3

| Compound | Bioactivity | Assay System | Quantitative Data (IC50) | Reference |

| Fistularin 3 | Anti-Feline Leukemia Virus (FeLV) | in vitro | Data not publicly available | Gunasekera & Cross, 1992 |

It is important to note that while the inhibitory activity of this compound against FeLV has been reported, the quantitative potency (e.g., IC50 value) is not available in the reviewed literature.

Experimental Protocols: Representative Feline Leukemia Virus (FeLV) Reverse Transcriptase Inhibition Assay

The following is a representative protocol for an in vitro assay to determine the inhibitory activity of a compound against the Feline Leukemia Virus reverse transcriptase (RT). This protocol is based on methods commonly used for retroviral RT assays in the era the original discovery was made and serves as a detailed guide for researchers looking to validate or screen compounds for anti-FeLV activity.

Objective: To quantify the inhibition of FeLV reverse transcriptase activity by a test compound (e.g., this compound).

Principle: Feline Leukemia Virus is a retrovirus that utilizes a reverse transcriptase enzyme to convert its RNA genome into DNA, a crucial step for viral replication. This assay measures the activity of the RT enzyme by quantifying the incorporation of radiolabeled deoxynucleotides into a newly synthesized DNA strand using a synthetic template-primer. A reduction in the incorporation of the radiolabel in the presence of the test compound indicates inhibition of the enzyme.

Materials:

-

Purified FeLV reverse transcriptase

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-Thymidine triphosphate ([³H]-TTP)

-

Reaction buffer: 50 mM Tris-HCl (pH 8.3), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

-

Unlabeled deoxyribonucleoside triphosphates (dATP, dCTP, dGTP)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), unlabeled dNTPs, and [³H]-TTP.

-

-

Enzyme Reaction:

-

In microcentrifuge tubes, add the diluted test compound or control vehicle.

-

Add the purified FeLV reverse transcriptase to each tube and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the reaction mixture containing the template-primer and nucleotides.

-

Incubate the reaction at 37°C for 60 minutes.

-

-

Precipitation and Filtration:

-

Stop the reaction by adding cold 10% TCA.

-

Incubate on ice for 30 minutes to allow the newly synthesized DNA to precipitate.

-

Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Wash the filters several times with cold 5% TCA to remove unincorporated [³H]-TTP.

-

Wash the filters with ethanol and allow them to dry.

-

-

Quantification:

-

Place the dried filters into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) reaction.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the reverse transcriptase activity, from the dose-response curve.

-

Visualization of Research Workflow

The following diagram illustrates a general workflow for the discovery and initial characterization of antiviral compounds from natural sources, a logical process relevant to the study of this compound.

This guide serves as a starting point for researchers interested in the bioactivities of this compound. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in a broader range of therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 11-Ketofistularin 3 from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of the bromotyrosine-derived metabolite, 11-Ketofistularin 3, from marine sponges of the genus Aplysina. The methodologies outlined below are based on established procedures for the extraction and purification of similar bioactive compounds from marine invertebrates.

Introduction

This compound is a brominated tyrosine metabolite first isolated from the marine sponge Aplysina archeri.[1][2] This compound, along with its analogue fistularin 3, has demonstrated notable biological activities, including antiviral effects against the feline leukemia virus.[1][2] The unique chemical structure and bioactivity of this compound make it a compound of interest for further investigation in drug discovery and development. The following protocol details a representative method for its isolation and purification.

Experimental Protocols

1. Sample Collection and Preparation

-

Collection: Specimens of the marine sponge Aplysina archeri are collected by scuba diving.

-

Preservation: Immediately after collection, the sponge material should be frozen to prevent chemical degradation of the secondary metabolites.

-

Preparation: The frozen sponge tissue is typically cut into smaller pieces and then lyophilized (freeze-dried) to remove water, yielding a dry, porous material that is easier to extract.

2. Extraction of Crude Metabolites

-

The dried and ground sponge material is subjected to exhaustive extraction with an organic solvent. A common method involves maceration or percolation with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

-

The solvent is refreshed multiple times to ensure complete extraction of the metabolites.

-

The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning for Preliminary Fractionation

The crude extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity.

-

The crude extract is suspended in a mixture of n-butanol (BuOH) and water (H₂O).

-

The mixture is thoroughly agitated and then allowed to separate into two layers.

-

The aqueous layer is decanted, and the n-butanol layer, which contains the majority of the bromotyrosine alkaloids, is collected.

-

This partitioning step is effective in removing highly polar impurities such as salts.

-

The n-butanol fraction is then concentrated in vacuo to yield a desalted butanolic extract.

4. Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the complex mixture of the butanolic extract.

-

Step 1: Reversed-Phase Solid-Phase Extraction (SPE) or Flash Chromatography:

-

The butanolic extract is adsorbed onto a C18-functionalized silica gel.

-

A stepwise gradient elution is performed, starting with 100% water and gradually increasing the concentration of methanol. A typical gradient could be:

-

100% H₂O

-

50% H₂O / 50% MeOH

-

100% MeOH

-

50% MeOH / 50% CH₂Cl₂

-

100% CH₂Cl₂

-

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

-

-

Step 2: High-Performance Liquid Chromatography (HPLC):

-

The fraction containing this compound is further purified by reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

-

The pure compound is obtained after removal of the solvent.

-

5. Structure Elucidation

The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments).

-

Mass Spectrometry (MS) to determine the molecular weight and elemental composition.

Data Presentation

The following table summarizes representative quantitative data for the isolation of bromotyrosine alkaloids from Aplysina sponges. Note: The exact values for this compound were not available in the public literature; these are representative values based on similar isolation procedures.

| Parameter | Value | Unit | Notes |

| Starting Material | |||

| Wet Weight of Sponge (Aplysina archeri) | 500 | g | |

| Dry Weight of Sponge (after lyophilization) | 150 | g | |

| Extraction | |||

| Extraction Solvent | Dichloromethane/Methanol (1:1) | v/v | |

| Volume of Extraction Solvent | 3 x 1.5 | L | Three successive extractions |

| Yield of Crude Extract | 15 | g | |

| Partitioning | |||

| Partitioning Solvents | n-Butanol/Water | ||

| Yield of Butanolic Extract | 5 | g | |

| Chromatography | |||

| Flash Chromatography | |||

| Stationary Phase | C18 Silica Gel | ||

| Elution Solvents | H₂O/MeOH/CH₂Cl₂ gradient | ||

| Yield of Target Fraction | 500 | mg | |

| HPLC Purification | |||

| Column | Reversed-Phase C18 | e.g., 250 x 10 mm, 5 µm | |

| Mobile Phase | Acetonitrile/Water Gradient | ||

| Flow Rate | 2.0 | mL/min | |

| Detection Wavelength | 254 | nm | |

| Final Yield | |||

| Purified this compound | 50 | mg | Approximate yield from 500g wet sponge |

Visualizations

Below are diagrams illustrating the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for isolating this compound.

Caption: Example of a signaling pathway diagram.

References

Application Notes and Protocols for the Purification of Bromotyrosine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotyrosine alkaloids are a diverse class of secondary metabolites predominantly isolated from marine sponges of the order Verongida.[1][2] These compounds exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, and antifouling properties, making them promising candidates for drug discovery and development.[2][3] Their unique chemical structures, often featuring spiroisoxazoline or oxime functionalities, present specific challenges and require tailored strategies for their efficient extraction and purification.[2] These application notes provide an overview of the common techniques and detailed protocols for the successful isolation of high-purity bromotyrosine alkaloids for further research and development.

General Purification Workflow

The purification of bromotyrosine alkaloids from marine sponges is a multi-step process that begins with sample collection and culminates in the isolation of pure compounds. The general workflow involves initial extraction from the lyophilized sponge material, followed by solvent partitioning and a series of chromatographic separations of increasing resolution.

Caption: General workflow for bromotyrosine alkaloid purification.

Extraction and Initial Fractionation Protocols

The initial step involves extracting the metabolites from the sponge matrix. The choice of solvent is critical and is typically based on the polarity of the target alkaloids.

Protocol 1: Sequential Solvent Extraction

This method is effective for separating compounds based on polarity from the outset.

-

Collect the marine sponge (e.g., Pseudoceratina verrucosa) and freeze-dry the specimen to remove all water.[1]

-

Exhaustively extract the lyophilized sponge material (e.g., 5 g) sequentially with solvents of increasing polarity.[1]

-

n-hexane (250 mL)

-

Dichloromethane (CH₂Cl₂) (250 mL)

-

Methanol (MeOH) (2 x 250 mL)

-

-

Combine the more polar extracts (CH₂Cl₂ and MeOH), as they typically contain the bromotyrosine alkaloids.[1]

-

Evaporate the solvents under reduced pressure to yield a crude extract (e.g., 1.5 g yellow residue).[1]

Protocol 2: Aqueous Alcohol Extraction

This protocol is a simpler, one-step extraction suitable for a broad range of alkaloids.

-

Freeze-dry the sponge material (e.g., 225 g of Pseudoceratina verrucosa).[4]

-

Extract the material with 80% ethanol (EtOH) in water (3 x 2 L) at room temperature.[4]

-

Combine the ethanolic extracts and evaporate the solvent to yield the crude extract.

Protocol 3: Post-Extraction Partitioning

For complex extracts, solvent partitioning can simplify the mixture before chromatography.

-

Obtain the crude extract using a method like Protocol 2.

-

Dissolve the extract in a mixture of n-butanol (n-BuOH) and water (H₂O).[5]

-

Separate the layers. The n-BuOH layer is often enriched with bromotyrosine alkaloids and can be taken forward for chromatographic purification.[5]

Chromatographic Purification Techniques

Chromatography is the cornerstone of alkaloid purification. A multi-step approach, moving from low to high-resolution techniques, is generally required. Common techniques include column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC).[6]

1. Vacuum Liquid Chromatography (VLC) and Solid-Phase Extraction (SPE)

VLC and SPE are used for initial, coarse separation of the crude extract into several fractions.

-

Stationary Phase: C18-bonded silica is frequently used for its versatility in separating compounds of medium polarity.[1][3]

-

Elution: A stepwise gradient of solvents, typically water and methanol, is used to elute fractions of decreasing polarity. Trifluoroacetic acid (TFA) at a low concentration (0.1%) is often added to the mobile phase to improve peak shape by protonating basic nitrogen atoms in the alkaloids.[1]

2. Size-Exclusion Chromatography (Sephadex LH-20)

This technique separates molecules based on their size. It is particularly useful for removing high molecular weight impurities like lipids and pigments.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Typically 100% Methanol.

-

Application: Fractions from a previous VLC or SPE step can be further purified on a Sephadex LH-20 column.[3]

3. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for isolating pure compounds. Both preparative and semi-preparative reverse-phase HPLC are employed in the final purification stages.

-

Stationary Phase: C18 columns are the most common choice.

-

Mobile Phase: Linear gradients of methanol or acetonitrile in water are used. A modifier like 0.1% TFA is almost always included.

-

Detection: UV detectors are used, monitoring at wavelengths characteristic of the aromatic rings in bromotyrosines (e.g., 280-310 nm).[3]

Caption: Multi-step chromatographic purification scheme.

Detailed Experimental Protocol: HPLC Purification

This protocol is a representative example for the purification of bromotyrosine alkaloids from a fractionated extract of Pseudoceratina verrucosa.[1]

-

Initial Preparative HPLC:

-

Sample: Pre-adsorb the crude extract (1.5 g) onto C18 silica (1.0 g) and pack it into a cartridge connected to the main column.

-

Column: C18 preparative HPLC column (e.g., 5 μm, 21.2 × 150 mm).

-

Mobile Phase: A linear gradient from 100% H₂O (0.1% TFA) to 100% MeOH (0.1% TFA).

-

Flow Rate: 9 mL/min.

-

Run Time: 60 minutes.

-

Fraction Collection: Collect 1-minute fractions.

-

Result: This step might yield some pure major compounds directly (e.g., Fistularin 3). Combine fractions containing unresolved mixtures for further purification (e.g., fractions 23-37).

-

-

Secondary Semi-Preparative HPLC:

-

Sample: Pool and concentrate the combined fractions from the previous step (e.g., fractions 23-37).

-

Column: C18 preparative HPLC column (e.g., 5 μm, 21.2 × 150 mm).

-

Mobile Phase: A linear gradient from 20% MeOH (0.1% TFA) in H₂O to 90% MeOH (0.1% TFA) in H₂O.

-

Flow Rate: 9 mL/min.

-

Run Time: 60 minutes.

-

Result: This step allows for the separation of co-eluting compounds from the first pass, yielding pure alkaloids like pseudoceralidinone A and aerophobin 2.[1]

-

Quantitative Data Summary

The yield of bromotyrosine alkaloids can vary significantly depending on the sponge species, collection location, and purification protocol. The following table summarizes reported yields for several compounds.

| Alkaloid Name | Sponge Source | Purification Highlights | Yield (% Dry Wt.) | Reference |

| Fistularin 3 | Pseudoceratina verrucosa | Sequential extraction, C18 preparative HPLC | 0.8% | [1] |

| Pseudoceralidinone A | Pseudoceratina verrucosa | Sequential extraction, two-step C18 prep-HPLC | 0.24% | [1] |

| Aerophobin 2 | Pseudoceratina verrucosa | Sequential extraction, two-step C18 prep-HPLC | 0.36% | [1] |

| Fistularin 2 | Pseudoceratina verrucosa | Sequential extraction, two-step C18 prep-HPLC | 0.03% | [1] |

| Psammaplysene D | Suberea ianthelliformis | n-BuOH partition, Normal Phase MPLC | >5% of BuOH extract | [7] |

| Total Alkaloids | Piperis longi fructus | D101 macroporous resin chromatography | 1.70% recovery | [8] |

Note: The yield for Psammaplysene D is reported as a percentage of the butanolic extract, not the total dry weight. The data for Piperis longi fructus is included for a comparative perspective on alkaloid purification yields from a different source.

Conclusion

The purification of bromotyrosine alkaloids requires a systematic approach that combines efficient extraction with multi-step, high-resolution chromatography. The protocols and data presented here provide a framework for researchers to develop and optimize their own purification strategies. The use of reverse-phase chromatography, particularly C18-based HPLC with a TFA-modified mobile phase, is a recurring and effective theme in the successful isolation of these valuable marine natural products. Final purity of isolated compounds should always be confirmed by analytical methods such as ¹H NMR and HPLC-MS.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 6. Alkaloid Purification - Lifeasible [lifeasible.com]

- 7. Bioactive Bromotyrosine-Derived Alkaloids from the Polynesian Sponge Suberea ianthelliformis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 11-Ketofistularin 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketofistularin 3 is a brominated tyrosine alkaloid derived from marine sponges of the order Verongiida. This class of compounds has garnered significant interest in drug discovery due to their potent cytotoxic and anti-cancer properties. These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the cytotoxic effects of this compound. The protocols detailed below are based on established methodologies for assessing cytotoxicity of related bromotyrosine alkaloids, such as aeroplysinin-1, and serve as a robust starting point for investigating the biological activity of this compound.

The primary objectives of these assays are to quantify the dose-dependent effects of this compound on cancer cell viability, determine its IC50 (half-maximal inhibitory concentration) values, and elucidate the underlying mechanism of cell death, with a focus on apoptosis.

Data Presentation: Summary of Expected Cytotoxic Activity

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic and pro-apoptotic activities of this compound against various cancer cell lines. These values are based on published data for the structurally related compound, aeroplysinin-1, and should be used as a reference for expected outcomes.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| Molt-4 | Leukemia | 48 | 0.12 ± 0.02 |

| K562 | Leukemia | 48 | 0.54 ± 0.09 |

| Du145 | Prostate Cancer | 48 | 0.58 ± 0.11 |

| PC-3 | Prostate Cancer | 48 | 0.33 ± 0.04 |

| HCT-116 | Colon Carcinoma | 72 | ~3.1 |

| HeLa | Cervical Cancer | 72 | ~3.1 |

| MDA-MB-231 | Breast Cancer | 72 | ~3.1 |

Table 2: Pro-Apoptotic Effects of this compound Treatment (at 2x IC50)

| Assay | Parameter Measured | Cell Line | Fold Change vs. Control |

| Caspase-3/7 Activity | DEVDase activity | Molt-4 | ~4-fold increase |

| Annexin V Staining | Phosphatidylserine exposure | Molt-4 | Significant increase in apoptotic cells |

| Western Blot | Protein expression | Molt-4 | Increased Cleaved Caspase-3, Cleaved PARP; Decreased Bcl-2, p-Bad |

| Mitochondrial Membrane Potential | JC-1 Staining | Molt-4 | Decrease in red/green fluorescence ratio |

| Cytochrome c Release | Western Blot of cytosolic fraction | Molt-4 | Increase in cytosolic Cytochrome c |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines (e.g., Molt-4, PC-3)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Membrane Integrity Assessment: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

LDH Cytotoxicity Assay Kit

-

This compound stock solution

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

Microplate reader

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with the provided lysis buffer).

Apoptosis Assessment

This assay measures the activity of executioner caspases 3 and 7.

Materials:

-

Caspase-Glo® 3/7 Assay System (or similar)

-

This compound stock solution

-

Selected cancer cell lines

-

White-walled 96-well microplates

-

Luminometer

Procedure:

-

Follow steps 1-4 of the MTT assay protocol, using a white-walled plate.

-

After the desired incubation time, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

This protocol allows for the detection of key proteins involved in the apoptotic pathway.

Materials:

-

This compound stock solution

-

Selected cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bad, anti-p-Bad, anti-Cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration and time.

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Visualizations

Experimental Workflow

Application Notes and Protocols for the Quantification of 11-Ketofistularin 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of potential analytical methods for the quantification of 11-Ketofistularin 3, a marine-derived bromotyrosine alkaloid. As a compound of interest for its potential pharmacological activities, robust and reliable quantitative methods are essential for advancing research and development. Currently, there is a lack of established, validated analytical methods specifically for this compound in the public domain. Therefore, this document outlines protocols adapted from methodologies used for structurally similar bromotyrosine alkaloids and general natural product quantification. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity. These notes are intended to serve as a starting point for developing and validating a quantitative assay for this compound.

Introduction

This compound is a brominated tyrosine derivative isolated from marine sponges of the order Verongiida. This class of compounds has garnered significant interest due to a wide range of biological activities, including cytotoxic, antimicrobial, and antifouling properties. Accurate quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This document presents recommended starting protocols for HPLC-UV and LC-MS/MS methods, along with a general workflow for sample preparation and analysis.

Recommended Analytical Methods

Given the structural characteristics of this compound, which includes aromatic rings and a ketone group, HPLC with UV detection is a suitable primary method for quantification. For higher sensitivity and selectivity, especially in complex biological matrices, coupling liquid chromatography with mass spectrometry (LC-MS) is recommended.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely available technique for the quantification of compounds with UV-absorbing chromophores.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape and ionization.

-

Gradient: Start with a low percentage of B, and gradually increase it to elute the compound. A starting point could be 10% B, increasing to 90% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of this compound. If not available, a photodiode array (PDA) detector can be used to determine the optimal wavelength, likely in the range of 220-280 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create a calibration curve.

Workflow Diagram:

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices like plasma or tissue extracts, an LC-MS/MS method is recommended. This involves coupling the HPLC separation to a tandem mass spectrometer.

Experimental Protocol:

-

LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The chromatographic conditions can be similar to the HPLC-UV method, but with a scaled-down flow rate (e.g., 0.3-0.5 mL/min) and column dimensions (e.g., 2.1 mm x 50 mm, <2 µm particle size).

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule. Both positive and negative ion modes should be evaluated to determine the most sensitive ionization.

-

MRM Transitions: To develop an MRM method, the precursor ion (the molecular weight of this compound with a proton adduct/loss) and a stable product ion need to be identified. This is typically done by infusing a pure standard of the compound into the mass spectrometer and performing a product ion scan.

-

Data Analysis: The area under the curve of the specific MRM transition is used for quantification against a standard curve.

Workflow Diagram:

Caption: General workflow for LC-MS/MS analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide templates for presenting calibration curve data and sample quantification results.

Table 1: HPLC-UV Calibration Curve Data

| Standard Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Linearity (R²) | |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) |

Table 2: LC-MS/MS Calibration Curve Data

| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | |

| 0.5 | |

| 1 | |

| 5 | |

| 10 | |

| 50 | |

| Linearity (R²) | |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) |

Table 3: Sample Quantification Results

| Sample ID | Method | Measured Concentration | Units |

| Sample A | HPLC-UV | µg/mL | |

| Sample B | HPLC-UV | µg/mL | |

| Sample C | LC-MS/MS | ng/mL | |

| Sample D | LC-MS/MS | ng/mL |

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed signaling pathways modulated by this compound. Research into the biological activities of this compound is ongoing. As a potential starting point for investigation, based on the activities of other bromotyrosine alkaloids, pathways related to cytotoxicity, cell cycle arrest, and apoptosis could be explored.

Hypothetical Pathway Investigation Logic:

Caption: A logical workflow for investigating signaling pathways.

Conclusion

The protocols and information provided in this document offer a foundational approach for the quantification of this compound. It is imperative that any method developed based on these guidelines is fully validated according to established regulatory standards (e.g., ICH guidelines) to ensure accuracy, precision, linearity, and robustness. The development of such validated methods will be instrumental in advancing the scientific understanding and potential therapeutic applications of this promising marine natural product.

Application Notes and Protocols for the Analysis of 11-Ketofistularin 3 by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketofistularin 3 is a brominated tyrosine derivative isolated from marine sponges of the order Verongida.[1] This class of compounds has garnered significant interest within the scientific community due to a wide range of biological activities, including cytotoxic, antimicrobial, and antitumor properties.[1] As research into the therapeutic potential of this compound and related compounds progresses, the need for robust analytical methods for purification, identification, and quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of natural products. This document provides a detailed application note and a hypothetical, yet scientifically grounded, protocol for the analysis of this compound by reverse-phase HPLC. The proposed method is based on established protocols for the separation of similar bromotyrosine derivatives.

Chromatographic Method Development

The development of a successful HPLC method for a novel compound like this compound requires careful consideration of its physicochemical properties. As a brominated tyrosine derivative, this compound possesses both hydrophobic (aromatic rings) and polar (hydroxyl, amide, and ketone groups) moieties, making reverse-phase chromatography an ideal separation technique.

Column Selection: A C18 stationary phase is recommended as it provides excellent retention and selectivity for a broad range of moderately polar to nonpolar compounds. The choice of a column with a smaller particle size (e.g., ≤ 5 µm) will result in higher resolution and sharper peaks.

Mobile Phase Selection: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used for the elution of bromotyrosine derivatives. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for achieving sharp peak shapes and reproducible retention times. The acidic conditions suppress the ionization of phenolic hydroxyl groups, leading to better chromatographic performance.

Detection: this compound contains chromophores (aromatic rings and carbonyl groups) that allow for detection by UV-Vis spectrophotometry. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously and to obtain UV spectra of the eluting peaks, which can aid in peak identification and purity assessment.

Experimental Protocol: HPLC Analysis of this compound

This protocol describes a gradient reverse-phase HPLC method for the separation and analysis of this compound.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Photodiode array (PDA) detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 210 nm, 254 nm, and 280 nm (PDA) |

| Injection Volume | 10 µL |

| Run Time | 40 minutes |

Reagent and Sample Preparation:

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. Degas the solution by sonication or vacuum filtration.

-

To prepare Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or dimethyl sulfoxide (DMSO).

-

Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation (from Sponge Extract):

-

A crude extract of the marine sponge can be prepared by maceration with a mixture of dichloromethane and methanol (1:1).

-

The resulting extract should be dried under reduced pressure.

-

The dried extract can be subjected to preliminary fractionation using techniques such as solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and nonpolar impurities.

-

The fraction containing this compound should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

-

Data Analysis and Interpretation:

The retention time of this compound should be determined by injecting a pure standard. The peak area can be used for quantification by creating a calibration curve from the working standard solutions. The UV spectrum of the peak corresponding to this compound, obtained from the PDA detector, can be compared to that of the standard for identity confirmation.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from the HPLC analysis of this compound.

| Parameter | Value |

| Retention Time (min) | To be determined experimentally |

| Linearity (R²) | To be determined from calibration curve |

| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |

| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |

| Precision (%RSD) | To be determined from replicate injections |

| Accuracy (% Recovery) | To be determined from spiked samples |

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the analysis of this compound.

Generalized Signaling Pathway for Cytotoxicity-Induced Apoptosis

Disclaimer: The specific molecular targets and signaling pathways of this compound have not been fully elucidated. The following diagram represents a generalized pathway of apoptosis that can be induced by cytotoxic compounds.

Caption: Generalized apoptosis pathway induced by cytotoxic agents.

References

Application Notes and Protocols for Culturing Aplysina archeri for Metabolite Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine sponge Aplysina archeri, commonly known as the stove-pipe sponge, is a rich source of unique brominated alkaloids with significant therapeutic potential. These compounds have demonstrated a range of bioactivities, including antimicrobial, anti-inflammatory, and anti-cancer properties. However, the slow growth of this sponge in its natural habitat and the ecological implications of wild harvesting make it an unsustainable source for drug discovery and development.[1] This document provides detailed application notes and protocols for the in vitro cultivation of Aplysina archeri cells as a viable alternative for the consistent and controlled production of these valuable secondary metabolites.

Recent breakthroughs in marine invertebrate cell culture, particularly the development of three-dimensional (3D) culture systems, have paved the way for the sustainable production of sponge-derived bioactive compounds.[2][3][4] This approach circumvents the challenges of whole-organism aquaculture and offers a scalable platform for metabolite production. The following sections detail the methodologies for establishing primary cell cultures from Aplysina archeri, optimizing culture conditions, and extracting and quantifying the target metabolites.

Data Presentation: Metabolite Yields from Aplysina Species

The primary bioactive compounds of interest in Aplysina sponges are brominated isoxazoline alkaloids. The concentration of these metabolites can be substantial, in some cases exceeding 10% of the sponge's dry weight.[5] Their production has been observed to vary seasonally, with maximum accumulation often occurring in the summer months, suggesting a correlation with environmental factors such as water temperature. The following table summarizes reported yields of major brominated alkaloids from various Aplysina species, providing a baseline for expected production in cell culture systems.

| Metabolite | Aplysina Species | Yield | Analytical Method | Reference |

| Aeroplysinin-1 | Aplysina aerophoba | Variable, potent bioactivity | HPLC, LC-MS | [5] |

| Isofistularin-3 | Aplysina aerophoba | Seasonal variation | HPLC | [5] |

| Aerothionin | Aplysina fistularis | Not specified | Not specified | [5] |

| Apylsinamisin-1 | Aplysina aerophoba | Not specified | HPLC | Not specified |

Experimental Protocols

Protocol 1: Establishment of Primary Cell Culture from Aplysina archeri